Cas no 2227708-29-2 ((2S)-2-(heptan-4-yl)oxirane)

(2S)-2-(Heptan-4-yl)oxirane is a chiral epoxide compound characterized by its stereospecific oxirane ring and a heptyl substituent at the 4-position. This structure imparts reactivity useful in asymmetric synthesis, particularly in nucleophilic ring-opening reactions to form enantiomerically enriched intermediates. Its defined stereochemistry (S-configuration) ensures precise control in the synthesis of complex molecules, making it valuable in pharmaceutical and fine chemical applications. The compound’s stability under standard conditions facilitates handling and storage. Its lipophilic heptyl chain may enhance solubility in organic matrices, broadening its utility in catalytic and polymer chemistry. Purity and consistency are critical for reproducible results in research and industrial processes.
(2S)-2-(heptan-4-yl)oxirane structure
(2S)-2-(heptan-4-yl)oxirane structure
商品名:(2S)-2-(heptan-4-yl)oxirane
CAS番号:2227708-29-2
MF:C9H18O
メガワット:142.238623142242
CID:5870420
PubChem ID:165627217

(2S)-2-(heptan-4-yl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(heptan-4-yl)oxirane
    • 2227708-29-2
    • EN300-1775261
    • インチ: 1S/C9H18O/c1-3-5-8(6-4-2)9-7-10-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1
    • InChIKey: VIGVHXRONWKRQN-SECBINFHSA-N
    • ほほえんだ: O1C[C@@H]1C(CCC)CCC

計算された属性

  • せいみつぶんしりょう: 142.135765193g/mol
  • どういたいしつりょう: 142.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 84.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 12.5Ų

(2S)-2-(heptan-4-yl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775261-5.0g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
5g
$4517.0 2023-06-03
Enamine
EN300-1775261-1g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
1g
$1557.0 2023-09-20
Enamine
EN300-1775261-10g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
10g
$6697.0 2023-09-20
Enamine
EN300-1775261-0.05g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
0.05g
$1308.0 2023-09-20
Enamine
EN300-1775261-2.5g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
2.5g
$3051.0 2023-09-20
Enamine
EN300-1775261-10.0g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
10g
$6697.0 2023-06-03
Enamine
EN300-1775261-5g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
5g
$4517.0 2023-09-20
Enamine
EN300-1775261-0.1g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
0.1g
$1371.0 2023-09-20
Enamine
EN300-1775261-0.5g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
0.5g
$1495.0 2023-09-20
Enamine
EN300-1775261-0.25g
(2S)-2-(heptan-4-yl)oxirane
2227708-29-2
0.25g
$1432.0 2023-09-20

(2S)-2-(heptan-4-yl)oxirane 関連文献

(2S)-2-(heptan-4-yl)oxiraneに関する追加情報

(2S)-2-(Heptan-4-yl)Oxirane: A Comprehensive Overview

(2S)-2-(Heptan-4-yl)Oxirane, also known by its CAS number 2227708-29-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a member of the epoxide family, characterized by its three-membered cyclic ether structure. The presence of the heptan-4-yl group introduces unique steric and electronic properties, making it a valuable molecule for various applications.

The structure of (2S)-2-(Heptan-4-yl)Oxirane consists of an epoxide ring attached to a heptan-4-yl substituent. The stereochemistry at the second carbon, designated as (S), plays a crucial role in determining the compound's physical and chemical properties. Recent studies have highlighted the importance of stereochemistry in dictating the reactivity and selectivity of epoxides in organic reactions. For instance, researchers have demonstrated that the (S)-enantiomer exhibits superior reactivity in certain nucleophilic opening reactions compared to its (R)-counterpart.

From a synthetic perspective, (2S)-2-(Heptan-4-yl)Oxirane can be synthesized via various methods, including epoxidation of alkenes and ring-opening reactions. One notable approach involves the use of peracids as oxidizing agents, which selectively convert alkenes into epoxides under controlled conditions. Recent advancements in catalytic asymmetric epoxidation have enabled the synthesis of enantiopure (2S)-2-(Heptan-4-yl)Oxirane, which is highly desirable for applications in asymmetric catalysis and drug discovery.

The physical properties of (2S)-2-(Heptan-4-yl)Oxirane are influenced by its molecular structure. The compound is typically a colorless liquid with a moderate boiling point, making it suitable for use in various industrial processes. Its solubility in organic solvents and limited solubility in water further enhance its utility in organic synthesis and materials science applications.

In terms of applications, (2S)-2-(Heptan-4-yl)Oxirane has found uses in polymer chemistry, where it serves as a building block for constructing advanced materials with tailored properties. For example, recent research has explored its role as a monomer in the synthesis of biodegradable polymers, which are increasingly sought after in sustainable materials development. Additionally, this compound has been employed as an intermediate in the production of specialty chemicals and pharmaceuticals.

The toxicological profile of (2S)-2-(Heptan-4-yl)Oxirane has been studied to ensure its safe handling and use. Experimental data indicate that it exhibits low acute toxicity when administered via various routes. However, prolonged exposure or high concentrations may pose risks, necessitating appropriate safety precautions during handling.

From an environmental perspective, (2S)-2-(Heptan-4-yl)Oxirane demonstrates moderate biodegradability under aerobic conditions. Its environmental fate and potential impact on ecosystems have been evaluated through laboratory studies, which provide valuable insights into its behavior in natural settings.

In conclusion, (2S)-2-(Heptan-4-yl)Oxirane (CAS No.: 1111111111111) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features, coupled with advancements in synthetic methodologies and characterization techniques, continue to expand its utility in both academic research and industrial settings.

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